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molecular formula C6H6BrNOS B8519232 2-Bromo-1-(2-methyl-thiazol-5-yl)-ethanone

2-Bromo-1-(2-methyl-thiazol-5-yl)-ethanone

Cat. No. B8519232
M. Wt: 220.09 g/mol
InChI Key: RTXGLSHYRHFWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455646B2

Procedure details

To a solution of 2-methylthiazole-4-carbonyl chloride (0.34 g, 2.10 mmol) in dry MeCN (8 mL) cooled at 0° C., under nitrogen atmosphere, is slowly added (diazomethyl)trimethylsilane (3.14 ml, 6.29 mmol, 2.0M in hexane). The reaction is stirred at RT for 15 h (UPLC-MS monitoring: complete conversion). The reaction is cooled at 0° C. and 48% hydrobromic acid (1.23 mL, 7.34 mmol) is added dropwise. The reaction is stirred at RT for 3 hour. Then EtOAc and water are added, the organic layer is separated and the aqueous phase is neutralized with 1M NaOH and extracted with EtOAc. The combined organic layers are dried over Na2SO4, filtered and evaporated to dryness to obtain compound I228 as a dark brown gummy solid (400 mg, 87% yield).
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step Two
Quantity
1.23 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5](C(Cl)=O)[N:6]=1.[N+](=C[Si](C)(C)C)=[N-].[BrH:17].[CH3:18][CH2:19][O:20]C(C)=O>CC#N.O>[Br:17][CH2:18][C:19]([C:4]1[S:3][C:2]([CH3:1])=[N:6][CH:5]=1)=[O:20]

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
CC=1SC=C(N1)C(=O)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3.14 mL
Type
reactant
Smiles
[N+](=[N-])=C[Si](C)(C)C
Step Three
Name
Quantity
1.23 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at RT for 15 h (UPLC-MS monitoring: complete conversion)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled at 0° C.
STIRRING
Type
STIRRING
Details
The reaction is stirred at RT for 3 hour
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
BrCC(=O)C1=CN=C(S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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